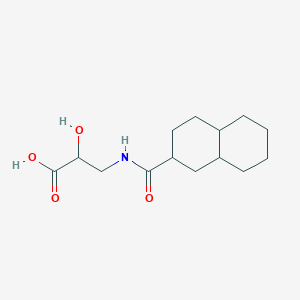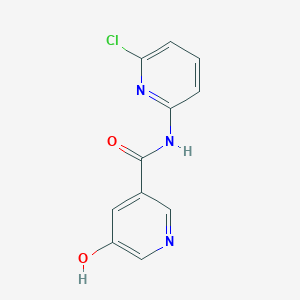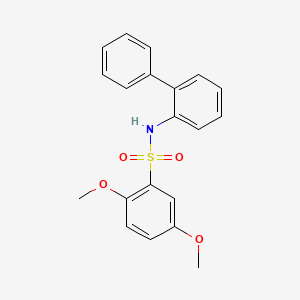
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, also known as MPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNB is a member of the nitrobenzoate family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves its ability to interact with specific enzymes and proteins in cells. When Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is cleaved by an enzyme such as caspase, it releases a fluorescent molecule that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to track the activity of the enzyme in real-time and study its role in various biological processes.
Biochemical and Physiological Effects
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate in lab experiments is its high sensitivity and specificity for detecting enzyme activity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could be used to detect the activity of other enzymes and proteins. Another area of research is the optimization of the synthesis method for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, there is potential for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate to be used in the development of new drugs for the treatment of cancer and other diseases, based on its ability to induce apoptosis in cancer cells.
Métodos De Síntesis
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves the reaction of 5-methoxypyridin-3-amine with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting the activity of enzymes such as caspases, which are involved in programmed cell death. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been used as a tool for studying the mechanisms of action of other compounds, such as inhibitors of protein kinases.
Propiedades
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-13-6-11(7-15-8-13)9-3-10(14(17)21-2)5-12(4-9)16(18)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBWQVXYBVODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
